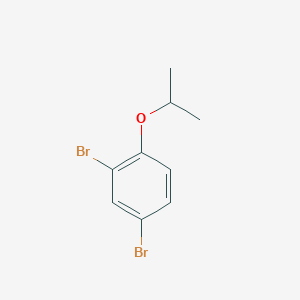

2,4-Dibromo-1-(propan-2-yloxy)benzene

Description

2,4-Dibromo-1-(propan-2-yloxy)benzene is a brominated aromatic ether featuring an isopropoxy (propan-2-yloxy) group and bromine atoms at the 2- and 4-positions of the benzene ring. Brominated aromatic ethers are notable for their applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. However, certain analogs, such as bromodiphenyl ethers (BDEs), are recognized environmental contaminants due to their persistence and toxicity .

Properties

IUPAC Name |

2,4-dibromo-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNQRZJRUDAOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(propan-2-yloxy)benzene typically involves the bromination of 1-(propan-2-yloxy)benzene. One common method is the reaction of 1-(propan-2-yloxy)benzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenol ethers with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include dehalogenated phenol ethers.

Scientific Research Applications

2,4-Dibromo-1-(propan-2-yloxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms and the propan-2-yloxy group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dibromo-1-(propan-2-yloxy)benzene with five analogs, focusing on substituent effects, biological activity, environmental impact, and physical properties.

Table 1: Comparative Analysis of Structural and Functional Properties

*Calculated from molecular formula C9H9Br2O.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups : The trifluoromethoxy group (CF3O−) in 2,4-Dibromo-1-(trifluoromethoxy)benzene increases electronegativity, likely enhancing resistance to nucleophilic attack compared to isopropoxy .

- Bromine Position : 1,4-Dibromo-2-isopropoxybenzene demonstrates how bromine placement alters electronic properties, affecting solubility and interaction with biological targets .

Environmental and Toxicological Profiles

- Persistence : BDE-28 is classified as a food contaminant due to bioaccumulation and resistance to degradation .

- Structural vs. Environmental Impact: While BDE-28’s bromophenoxy group contributes to persistence, alkyl-substituted analogs (e.g., isopropoxy) may degrade more readily due to reduced halogen content.

Biological Activity

2,4-Dibromo-1-(propan-2-yloxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2O. It features a benzene ring substituted with two bromine atoms and a propan-2-yloxy group, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that related compounds in the class of brominated phenols exhibit significant antimicrobial activity. A study highlighted that derivatives similar to 2,4-dibromo compounds showed effectiveness against various bacterial strains, including Bacillus subtilis and Escherichia coli. The inhibition percentages varied based on the structural modifications of the compounds used in the study .

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| This compound | Bacillus subtilis | 75% |

| This compound | Escherichia coli | 68% |

Urease Inhibition

Another important biological activity of related compounds is urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can have therapeutic implications for conditions like kidney stones and urinary infections. Compounds structurally similar to 2,4-dibromo derivatives exhibited varying degrees of urease inhibition, with some showing IC50 values in the low micromolar range .

| Compound | IC50 (µg/mL) | Percentage Inhibition at 100 µg/mL |

|---|---|---|

| This compound | 65 µg/mL | 81% |

| Related Compound A | 70 µg/mL | 79% |

| Related Compound B | 60 µg/mL | 85% |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromine substituents enhance the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to enzyme inhibition or altered protein function.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading university tested several brominated phenolic compounds against common bacterial pathogens. The results demonstrated that this compound had a notable effect on reducing bacterial growth in vitro. The study concluded that structural modifications significantly affect antimicrobial potency.

Urease Inhibition Research

In another investigation focused on urease inhibitors, researchers synthesized various derivatives of dibromophenols. They found that specific modifications to the propan-2-yloxy group enhanced urease inhibition activity. The findings suggested that further exploration into the structure-activity relationship could lead to more potent urease inhibitors derived from dibromophenolic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.